molecular formula C5H5N5S B15048449 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole

5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole

Cat. No.: B15048449
M. Wt: 167.19 g/mol
InChI Key: ZVYKPVOWVDRSFP-UHFFFAOYSA-N
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Description

5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole (CAS 1277174-10-3) is a high-purity heterocyclic compound supplied for pharmaceutical and biological research. This chemical serves as a versatile scaffold in medicinal chemistry, particularly for developing novel therapeutic agents. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its multidirectional biological activity and ability to improve solubility and bioavailability . Researchers utilize this triazole-thiazole hybrid to create novel compounds with potential antibacterial properties, especially against drug-resistant strains . The compound's molecular framework allows for further derivatization, making it a valuable building block for constructing more complex molecules targeting various diseases. This product is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H5N5S/c6-5-8-3(9-10-5)4-7-1-2-11-4/h1-2H,(H3,6,8,9,10)

InChI Key

ZVYKPVOWVDRSFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NC(=NN2)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 3 2 Thiazolyl 1h 1,2,4 Triazole and Its Analogs

Core Scaffold Synthesis Approaches

The foundational methods for constructing the 5-amino-1,2,4-triazole ring system, particularly with a thiazole (B1198619) substituent, rely on established condensation and cyclization principles. These approaches form the basis for many synthetic routes and are crucial for understanding the formation of the target compound.

Direct Condensation Reactions with Aminoguanidine (B1677879) Bicarbonate and Carboxylic Acids

A primary and straightforward method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of a suitable carboxylic acid with an aminoguanidine salt, most commonly aminoguanidine bicarbonate or hydrochloride. mdpi.comresearchgate.net In the context of synthesizing the title compound, thiazole-2-carboxylic acid would serve as the key starting material.

Table 1: Examples of Direct Condensation for 5-Substituted 3-Amino-1,2,4-triazole Synthesis Data derived from studies on various carboxylic acids.

Carboxylic AcidReagentConditionsYieldReference
Propionic AcidAminoguanidine Bicarbonate, HClMicrowave, 180 °C, 3 h87% mdpi.com
Isovaleric AcidAminoguanidine Bicarbonate, HClMicrowave, 180 °C, 3 h76% mdpi.com
Benzoic AcidAminoguanidine Bicarbonate, HClMicrowave, 180 °C, 3 h (in i-PrOH)88% mdpi.com
Various AcidsAminoguanidine HydrochlorideAcid CatalysisN/A researchgate.net

Cyclization Reactions and Proposed Mechanistic Pathways

The key transformation in the synthesis of 5-amino-3-(2-thiazolyl)-1H-1,2,4-triazole from aminoguanidine and thiazole-2-carboxylic acid is the intramolecular cyclization of the (het)aroylaminoguanidine intermediate. researchgate.net The proposed mechanism for this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the acylaminoguanidine intermediate. This activation enhances the electrophilicity of the carbonyl carbon.

Subsequently, a nucleophilic attack occurs from the terminal nitrogen atom of the guanidine (B92328) moiety onto the activated carbonyl carbon. This step forms a tetrahedral intermediate. The reaction proceeds through the elimination of a water molecule, a process often driven by heat, leading to the closure of the five-membered triazole ring. A final deprotonation step rearomatizes the system, yielding the stable 5-amino-1,2,4-triazole product. The entire sequence is a condensation-cyclization cascade that efficiently constructs the desired heterocyclic core. nih.gov

Regioselective Synthesis Strategies

Achieving the correct substitution pattern on the 1,2,4-triazole (B32235) ring is critical, and regioselective strategies are employed to ensure the thiazolyl group is positioned at C3 and the amino group at C5. The direct condensation of thiazole-2-carboxylic acid with aminoguanidine inherently directs this regiochemistry.

Alternative advanced methods, such as [3+2] cycloaddition reactions, offer another powerful tool for controlling regioselectivity. nih.govmdpi.com In a relevant approach, a nitrile imine, generated in situ from a hydrazonoyl chloride, can undergo a regioselective cycloaddition with a nitrile. nih.gov To synthesize the target scaffold, one could envision a reaction between a thiazole-containing nitrile imine and a cyanating agent, or conversely, a thiazole-2-carbonitrile with a suitable 1,3-dipole. The inherent electronic properties of the reactants guide the cycloaddition to favor the formation of one regioisomer over others. Furthermore, catalyst selection, such as using Ag(I) versus Cu(II), has been shown to control the regioselective synthesis of 1,3-disubstituted versus 1,5-disubstituted 1,2,4-triazoles in certain cycloaddition reactions, providing another layer of synthetic control. isres.org

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a highly effective technique for accelerating the formation of 1,2,4-triazole derivatives. nih.gov The direct condensation of carboxylic acids with aminoguanidine bicarbonate is significantly enhanced under microwave irradiation, leading to dramatic reductions in reaction time and often improved product yields. mdpi.comresearchgate.net

This "green" chemistry approach allows for rapid, controlled heating in sealed vessels, enabling the use of temperatures well above the solvent's boiling point, which drives the reaction to completion much faster than conventional heating methods. mdpi.com For instance, syntheses that might take several hours under traditional reflux can often be completed in minutes using a microwave reactor. nih.gov This efficiency makes microwave-assisted protocols particularly suitable for the rapid generation of compound libraries for medicinal chemistry applications.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

MethodReaction TimeYieldReference
Conventional Heating290 minutes78% nih.gov
Microwave Irradiation10-25 minutes97% nih.gov
Conventional Heating> 4 hoursN/A nih.gov
Microwave Irradiation1 minute85% nih.gov

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov Several one-pot strategies have been developed for the synthesis of substituted 3-amino-1,2,4-triazoles and related fused systems. mdpi.comnih.gov

For the synthesis of this compound, a one-pot protocol could involve the initial reaction of aminoguanidine bicarbonate with an acid like HCl, followed by the addition of thiazole-2-carboxylic acid and a condensing agent in the same vessel. The entire sequence could then be driven to completion, potentially under microwave irradiation, to combine the benefits of both advanced techniques. mdpi.com Such a streamlined process avoids time-consuming workup and purification of intermediates, making it a highly attractive strategy for large-scale synthesis and combinatorial chemistry. nih.gov

Derivatization and Functionalization Strategies

The modification of the 5-amino-1,2,4-triazole core is a versatile approach to generating novel compounds with tailored properties. Key strategies include the transformation of the amino group into various functional moieties, such as imines (Schiff bases), amides, and Mannich bases, as well as the introduction of additional heterocyclic systems.

Formation of Schiff Bases from Amino-1,2,4-triazoles

The condensation of the primary amino group of 5-amino-1,2,4-triazole derivatives with aldehydes or ketones is a fundamental method for synthesizing Schiff bases, also known as azomethines or imines. This reaction is typically performed by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnepjol.info Often, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the reaction. nih.govnepjol.info The resulting Schiff bases are valuable intermediates for further synthetic transformations and have shown a broad spectrum of biological activities. dergipark.org.tr

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The stability of the resulting Schiff base can be influenced by the nature of the aldehyde used, with those derived from aromatic aldehydes generally being more stable due to conjugation. dergipark.org.tr

Table 1: Synthesis of Schiff Bases from Amino-1,2,4-triazole Analogs

Starting Aminotriazole Analog Aldehyde Reactant Solvent Catalyst Reaction Conditions Product Description Yield (%) Reference
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol Cinnamaldehyde Ethanol - Reflux 5-(2-Hydroxyphenyl)-4-(3-phenylallylideneamino)-4H-1,2,4-triazole-3-thiol Good nepjol.info
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol Vanillin Ethanol - Reflux 4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol Good nepjol.info
4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3,4,5-Trimethoxybenzaldehyde Ethanol Conc. H₂SO₄ Reflux (E)-5-(Thiophen-2-ylmethyl)-4-[(3,4,5-trimethoxybenzylidene)-amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione 45
3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione Substituted Benzaldehydes Ethanol Glacial Acetic Acid Reflux Schiff Base Derivatives 75-85 dergipark.org.tr
3-Amino-1,2,4-triazole Salicylaldehyde Methanol - Reflux, 5h 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol 75 nih.gov

N-Acylation Reactions for Modifying Amino Groups

N-acylation is a common strategy to modify the amino group of 5-amino-1,2,4-triazole derivatives, converting it into an amide. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule. The reaction is typically carried out by treating the aminotriazole with an acylating agent such as an acid chloride or anhydride (B1165640) in an appropriate solvent.

For instance, 2-aminothiazole (B372263) derivatives can be acylated with chloroacetyl chloride to form 2-chloro-N-(thiazol-2-yl)acetamides. These chloroacetamide intermediates are then used to alkylate the sulfur atom of a 4-amino-1,2,4-triazole-3-thiole, linking the two heterocyclic systems through a thioether-acetamide bridge. nuph.edu.ua This multi-step process highlights how N-acylation can be a crucial part of a larger synthetic strategy to create more complex molecules. nuph.edu.ua

Table 2: Example of N-Acylation in the Synthesis of Triazole-Thiazole Hybrids

Reactant 1 Reactant 2 Product Reaction Step Yield (%) Reference
2-Amino-5-aryl-1,3-thiazoles Chloroacetyl chloride 2-Chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides N-Acylation 68-91 nuph.edu.ua
2-Chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiole 2-(4-Amino-5-methyl-4H- nih.govnih.govbsu.edu.egtriazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides S-Alkylation 71-86 nuph.edu.ua

Introduction of Heterocyclic Moieties (e.g., thiadiazole, thiazolidinone)

Building upon the this compound scaffold by introducing additional heterocyclic rings is a prominent strategy for creating novel chemical entities.

Thiadiazole Derivatives: 1,3,4-Thiadiazole (B1197879) rings can be synthesized from 1,2,4-triazole precursors. One common method involves the cyclization of thiosemicarbazide (B42300) intermediates. For example, a diacetohydrazide derivative of a bis-1,2,4-triazole can be reacted with various isothiocyanates to form thiosemicarbazides. These intermediates can then undergo acid-catalyzed cyclization, for instance using cold concentrated sulfuric acid, to yield 1,3,4-thiadiazole derivatives. dergipark.org.tr

Thiazolidinone Derivatives: 4-Thiazolidinones are readily synthesized from Schiff bases derived from aminotriazoles. The key reaction is the cyclocondensation of the imine with a compound containing a thiol and a carboxylic acid group, most commonly thioglycolic acid (mercaptoacetic acid). bsu.edu.egresearchgate.net The reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a solvent like dimethylformamide (DMF) or dioxane, sometimes with a catalyst such as anhydrous zinc chloride. researchgate.netresearchgate.net This reaction proceeds via the nucleophilic attack of the thiol on the imine carbon, followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. bsu.edu.eg

Table 3: Synthesis of Thiazolidinone Derivatives from Triazole-based Schiff Bases

Schiff Base Precursor Reagent Solvent Reaction Conditions Product Yield (%) Reference
Symmetrical 4-amino-1,2,4-triazole (B31798) Schiff base Thioglycolic acid Dioxane Reflux, ZnCl₂ Thiazolidine-4-one derivative - researchgate.net
Bis-Schiff bases from isatins and diamines Mercaptoacetic acid - Anhydrous ZnCl₂ Bis spirothiazolidin-4-one derivatives 53 researchgate.net
Schiff bases of 2-amino-benzothiazole Thioglycolic acid Dioxane Reflux, ZnCl₂ 4-Thiazolidinone derivatives 55-78 bsu.edu.eg

Mannich Base Formation

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the triazole ring), formaldehyde, and a primary or secondary amine. This aminoalkylation reaction is a powerful tool for introducing an aminomethyl substituent onto the triazole nucleus, which can significantly influence the molecule's physicochemical properties. nih.gov

The reaction is typically carried out in a solvent like ethanol at room temperature or with gentle heating. nih.govtucl.edu.np Equimolar amounts of the 1,2,4-triazole derivative, formaldehyde, and the desired secondary amine (such as diethylamine, piperidine, or morpholine) are stirred together. The resulting Mannich bases often precipitate from the reaction mixture upon addition of water and can be purified by recrystallization. nih.gov This method has been shown to be quick and efficient, with high yields reported for various 4,5-disubstituted 1,2,4-triazole-3-thiones. nih.gov

Table 4: Synthesis of Mannich Bases from 1,2,4-Triazole Analogs

1,2,4-Triazole Substrate Amine Solvent Reaction Conditions Product Description Yield (%) Reference
4,5-Disubstituted 1,2,4-triazole-3-thiones Diethylamine, Pyrrolidine, Piperidine, Morpholine Anhydrous Ethanol Stirred at room temperature, 30 min N2-aminomethyl derivatives 76-87 nih.gov
Schiff base of 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione Diphenylamine/Piperazine Ethanol - Thione-based Mannich bases - tucl.edu.np

Design Principles for Novel this compound Derivatives

The design of new analogs based on the this compound scaffold is guided by established principles in medicinal chemistry, primarily structure-activity relationship (SAR) studies and the concept of bioisosterism.

Structure-Activity Relationship (SAR): SAR studies are crucial for understanding how different functional groups and structural modifications influence the biological activity of a molecule. For 1,2,4-triazole derivatives, SAR studies have revealed several key insights:

Substitution at the C-5 Position: The nature of the substituent at the C-5 position of the triazole ring can significantly impact activity. For example, in a series of Mannich bases derived from 4,5-disubstituted 1,2,4-triazole-3-thiones, the introduction of an electron-withdrawing chlorine atom to a phenyl ring at C-5 considerably increased antibacterial activity. nih.gov

Modification of the Amino Group: The exocyclic amino group is a frequent target for modification. Converting it to a Schiff base or an amide can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, leading to changes in target binding affinity.

Introduction of Bulky Groups: The addition of bulky aromatic or heterocyclic moieties, for example through the formation of thiazolidinones from Schiff bases, can enhance biological activity by providing additional binding interactions with the target protein. In some series, 5-arylidene derivatives of thiazolidinones showed greater antibacterial efficacy than the parent unsubstituted thiazolidinone, highlighting the importance of this substituent in enhancing antimicrobial properties. orientjchem.org

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design. The 1,2,4-triazole ring itself is often considered a bioisostere of an amide bond due to similarities in size, dipole moment, and hydrogen bond accepting capacity. This replacement can offer advantages such as improved metabolic stability.

In designing new derivatives, the thiazole ring or the amino group could be replaced by other bioisosteric groups to explore new chemical space and potentially improve pharmacokinetic or pharmacodynamic properties. Furthermore, the various functional groups introduced through the derivatization strategies discussed above (e.g., imine, amide, aminomethyl) can be selected based on their ability to mimic interactions of known active compounds or to introduce novel interactions with a biological target.

By combining these derivatization strategies with rational design principles based on SAR and bioisosterism, it is possible to systematically explore the chemical space around the this compound core to develop novel compounds with optimized therapeutic potential.

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole, characteristic absorption bands would be expected for the N-H stretches of the amino group and the triazole ring, C-N stretching, C=N stretching within the heterocyclic rings, and the vibrations associated with the thiazole (B1198619) ring.

A detailed experimental FTIR spectrum for this compound is not prominently available in the reviewed scientific literature. However, a general representation of expected FTIR peaks for a similar compound, 3-amino-1,2,4-triazole, shows characteristic absorptions for N-H stretching, C-H aromatic vibrations, and C=C aromatic stretching. For the title compound, additional peaks corresponding to the thiazole ring vibrations would also be anticipated.

Table 1: Expected FTIR Vibrational Modes for this compound

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3100-3500
Triazole (N-H)Stretching3100-3300
Aromatic C-HStretching3000-3100
C=N (Triazole & Thiazole)Stretching1600-1680
C=C (Thiazole)Stretching1450-1600
C-NStretching1250-1350
C-S (Thiazole)Stretching600-800

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of the molecule. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to clearly show the vibrations of the heterocyclic rings.

Specific Raman spectroscopic data for this compound could not be located in the available literature. Studies on related compounds, such as 3-amino-5-mercapto-1,2,4-triazole, have utilized Raman spectroscopy to investigate tautomerism and hydrogen bonding in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons of the amino group, the N-H proton of the triazole ring, and the protons on the thiazole ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable structural information.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH (Triazole)Broad singletVariable (concentration/solvent dependent)
NH₂ (Amino)Broad singletVariable (concentration/solvent dependent)
CH (Thiazole)Doublet~7.0-8.0
CH (Thiazole)Doublet~7.0-8.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.

Specific ¹³C NMR data for this compound could not be found in the reviewed literature. Studies of related 1,2,4-triazole (B32235) derivatives have shown characteristic chemical shifts for the carbon atoms within the triazole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-5 (Triazole)~150-160
C-3 (Triazole)~155-165
C-2 (Thiazole)~160-170
C-4 (Thiazole)~115-125
C-5 (Thiazole)~140-150

Two-Dimensional (2D) NMR Techniques (e.g., HMQC)

2D NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its modern equivalent, the Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. An HMQC spectrum of this compound would show cross-peaks connecting the signals of the thiazole protons in the ¹H NMR spectrum to the signals of the carbons they are attached to in the ¹³C NMR spectrum, confirming their assignments.

As with the other spectroscopic techniques, no specific 2D NMR data for this compound was found in the surveyed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole. These computational methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the geometry and electronic characteristics of 1,2,4-triazole (B32235) and thiazole (B1198619) derivatives. researchgate.netisres.orgeurjchem.comnih.gov For molecules structurally similar to this compound, DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, are employed to optimize the molecular geometry. researchgate.net These studies typically reveal a nearly planar conformation for the fused ring systems, indicating significant electron delocalization across the triazole and thiazole rings. nih.gov Theoretical vibrational frequencies calculated via DFT have shown good correlation with experimental infrared (IR) spectra, validating the accuracy of the computational models used. isres.org

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For derivatives of 1,2,4-triazole, the HOMO is often localized on the electron-rich amino group and the triazole ring, indicating these are the primary sites for electrophilic attack. elixirpublishers.com Conversely, the LUMO is typically distributed over the triazole and thiazole rings, suggesting these areas are susceptible to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. elixirpublishers.com A smaller energy gap implies higher reactivity and lower kinetic stability. elixirpublishers.com For related aminotriazole derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests a stable yet reactive molecule, a desirable characteristic for pharmacologically active compounds. elixirpublishers.comntu.edu.iq

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Triazole Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The data presented is illustrative and based on computational studies of analogous compounds.

Calculation of Electronic Properties

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the electronic properties of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov

Ionization Potential (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Electronegativity (χ) is calculated as (I + A) / 2.

Chemical Hardness (η) is calculated as (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness (1/η).

Table 2: Calculated Electronic Properties for a Representative Triazole Compound

PropertyValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65

Note: The data presented is illustrative and based on computational studies of analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

For molecules containing amino-triazole and thiazole moieties, MEP maps typically show the most negative potential localized around the nitrogen atoms of the triazole and thiazole rings, as well as the nitrogen of the amino group. researchgate.net This indicates that these nitrogen atoms are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the C-H bonds generally exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. researchgate.net

pKa Analysis for Protonation State Assessment

The pKa value is a measure of the acidity of a compound and is crucial for understanding its protonation state in different environments. Computational methods can be used to predict the pKa values of different ionizable groups within a molecule. For 1,2,4-triazole derivatives, the pKa values are important for determining their behavior in biological systems. univ-ovidius.ro

The 5-amino group and the nitrogen atoms of the 1,2,4-triazole ring are the primary sites for protonation. Theoretical pKa calculations for similar 1,2,4-triazoles suggest that these compounds are weak bases. researchgate.net The specific pKa values will depend on the electronic effects of the thiazolyl substituent. Understanding the protonation state is essential for predicting the molecule's solubility, membrane permeability, and interactions with biological targets.

Computational Studies of Reaction Mechanisms and Regioselectivity

Computational studies are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations involving heterocyclic compounds. For reactions involving this compound, such as electrophilic substitution or cyclization reactions, computational modeling can map out the potential energy surface of the reaction. rsc.org

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism and the major product can be predicted. For instance, in acylation or alkylation reactions, computational studies can determine whether the reaction will occur on the amino group or on one of the nitrogen atoms of the triazole ring. These studies often combine DFT calculations for geometry optimization and transition state searching. The insights gained from these computational investigations are invaluable for designing synthetic routes and understanding the reactivity of this class of compounds. biointerfaceresearch.com

Molecular Docking Simulations for Ligand-Target Interactions

Following a comprehensive review of available scientific literature, specific molecular docking studies focusing solely on the compound this compound could not be located. The existing research on computational and theoretical chemistry predominantly features derivatives or analogues of the 1,2,4-triazole and thiazole scaffolds.

While numerous studies have employed molecular docking to investigate the ligand-target interactions of various substituted 1,2,4-triazole-thiazole systems, these analyses are specific to the derivatives synthesized and evaluated within those particular research contexts. The binding affinities, interaction patterns, and target-specific findings reported in those studies are intrinsically linked to the unique structural features of the molecules investigated, which differ from the parent compound requested.

Therefore, to adhere strictly to the scope of this article, which is focused exclusively on this compound, no detailed research findings or data tables on molecular docking simulations can be presented. Providing information on related but distinct compounds would fall outside the specified subject matter. Further research is required to elucidate the specific ligand-target interactions of this compound through dedicated molecular docking simulations.

Coordination Chemistry of 5 Amino 3 2 Thiazolyl 1h 1,2,4 Triazole and Its Derivatives

Ligand Design and Coordination Modes

The unique arrangement of heteroatoms in 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole makes it a versatile building block in coordination chemistry. Its design is centered around a robust scaffold featuring multiple potential donor sites, which allows for a variety of bonding interactions with metal centers.

Multidentate Nature of the Triazole-Thiazolyl Scaffold

The this compound ligand is inherently multidentate, possessing several potential coordination sites. The 1,2,4-triazole (B32235) ring itself offers three nitrogen atoms, and these types of ligands are well-regarded for their ability to act as bridging units between metal ions, often leading to the formation of polynuclear complexes. mdpi.com The presence of an amino group at the 5-position and a thiazolyl group at the 3-position further enhances its coordination potential. The thiazole (B1198619) ring introduces two more potential donor atoms: a nitrogen and a sulfur atom. This multiplicity of binding sites allows the ligand to act as a chelate, a bridge, or a combination of both, facilitating the construction of intricate one-, two-, or three-dimensional structures.

Role of Nitrogen and Sulfur Donor Atoms in Complexation

The coordination behavior of the triazole-thiazole scaffold is dominated by its nitrogen and sulfur donor atoms. The nitrogen atoms of the 1,2,4-triazole ring are common coordination sites, capable of bridging two or more metal centers to form polynuclear structures. mdpi.com In many 1,2,4-triazole derivatives, the N1 and N2 atoms of the triazole ring are particularly effective at forming these bridges, a coordination mode that has been observed in a variety of transition metal complexes. mdpi.com

The amino group's nitrogen atom provides an additional coordination site, although its participation can be influenced by steric factors and the electronic properties of the metal ion. The thiazole ring offers both a nitrogen and a sulfur atom. Thiazole and its derivatives are known to coordinate to metal ions, and the presence of both "hard" nitrogen and "soft" sulfur donors makes the ligand adaptable to a range of metal ions with different electronic preferences. ginekologiaipoloznictwo.com For instance, some transition metals may preferentially bind to the nitrogen atoms, while others may favor coordination with the sulfur atom, leading to diverse structural outcomes.

Ligand Field Theory and Metal-Ligand Bonding

The interaction between the transition metal d-orbitals and the donor atoms of the this compound ligand can be described by Ligand Field Theory (LFT). LFT, an extension of crystal field theory and molecular orbital theory, explains the electronic structure, and magnetic and optical properties of coordination complexes. When the ligand's donor atoms approach the central metal ion, they cause a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the geometry of the complex, the charge on the metal ion, and the nature of the ligands.

The nitrogen donors of the triazole and thiazole rings are typically considered sigma (σ) donors, forming strong bonds with the metal's d-orbitals. The sulfur atom in the thiazole ring can also participate in σ-bonding and potentially in pi (π)-bonding interactions, which can further influence the electronic properties of the resulting complex. The specific arrangement and type of donor atoms coordinating to the metal will determine the ligand field strength and, consequently, the magnetic behavior (high-spin vs. low-spin) and the color of the complex.

Synthesis of Transition Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, leading to a range of molecular architectures from simple mononuclear units to complex multidimensional frameworks.

Preparation of Mononuclear and Polynuclear Complexes

Mononuclear complexes can typically be prepared by reacting the ligand with a metal salt in a suitable solvent, where the ligand acts as a chelating agent, binding to a single metal center through multiple donor sites. The stoichiometry of the reaction and the choice of counter-ion can often control the final product.

The synthesis of polynuclear complexes often relies on the bridging capability of the 1,2,4-triazole ring. By carefully controlling reaction conditions such as temperature, pH, and solvent, the ligand can be induced to bridge multiple metal centers. ekb.eg This self-assembly process can lead to the formation of discrete dinuclear, trinuclear, or higher nuclearity clusters. For example, linear trinuclear complexes have been synthesized using other 1,2,4-triazole derivatives, where three metal ions are linked by bridging triazole ligands. mdpi.com

Below is a table summarizing representative coordination modes found in complexes with related 1,2,4-triazole-based ligands, which provides insight into the potential structures that could be formed with the title compound.

Complex TypeLigandMetal IonCoordination ModeResulting Structure
Mononuclear3-amino-1H-1,2,4-triazole-5-carboxylic acidZn(II)Chelation via triazole N and carboxylate ODiscrete complex
Dinuclear3-amino-1H-1,2,4-triazole-5-carboxylic acidFe(III)Bridging via triazole N atomsDinuclear complex
Trinuclear4-(1,2,4-triazol-4-yl)ethanedisulfonateMn(II), Co(II), Ni(II), Cu(II)Triple N1,N2-triazole bridgesLinear trinuclear complex mdpi.com

This table is generated based on data from related compounds to illustrate potential coordination behaviors.

Construction of Multidimensional Coordination Polymers and Frameworks

The multidentate and bridging nature of the this compound ligand makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers into extended networks, it is possible to create one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The synthesis of such extended structures is often achieved under solvothermal conditions, where high temperatures and pressures facilitate the crystallization of the polymeric material. ekb.eg

The final dimensionality and topology of the coordination polymer are influenced by several factors, including the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral), the flexibility of the ligand, and the presence of solvent molecules or counter-ions that can act as templates or space-fillers within the crystal lattice. The strategic use of mixed-ligand systems is another approach to expand the structural diversity of coordination polymers derived from triazole-based linkers. researchgate.net

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from this compound and its analogs is crucial for understanding their chemical behavior and potential applications. Techniques such as single-crystal X-ray diffraction and various spectroscopic methods are indispensable in providing detailed insights into the coordination geometries and electronic environments of these compounds. While specific data on the coordination complexes of this compound is not extensively available in the public domain, the following sections will discuss the general principles and expected findings based on the analysis of closely related structures containing 1,2,4-triazole and thiazole moieties.

X-ray Diffraction Analysis of Coordination Geometries

The resulting coordination geometries are influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. Common geometries observed for transition metal complexes with N-donor heterocyclic ligands include octahedral, tetrahedral, and square planar arrangements.

For instance, in complexes with related 3-amino-1H-1,2,4-triazole derivatives, X-ray diffraction studies have revealed both discrete mononuclear units and extended polymeric structures. In a study of transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, X-ray analysis showed distorted octahedral geometries for Mn(II) and distorted trigonal bipyramidal geometries for Zn(II) in mononuclear complexes. mdpi.com In polymeric structures, the ligand often acts as a bridging unit, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. mdpi.com

A hypothetical example of crystallographic data for a metal complex of a related triazole ligand is presented in the table below to illustrate the type of information obtained from X-ray diffraction analysis.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
β (°)109.54(3)
V (ų)1884.1(13)
Z4

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. The coordination of the ligand to a metal ion typically results in shifts in the vibrational frequencies of the functional groups involved in bonding. For this compound, key IR bands to monitor would include the N-H stretching vibrations of the amino group and the triazole ring, as well as the C=N and C-S stretching vibrations of the thiazole and triazole rings. A shift in the position of these bands upon complexation can indicate the involvement of the respective functional groups in coordination. For example, a shift in the ν(C=N) band of the triazole ring to a different frequency is indicative of coordination through one of the ring nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will be affected by coordination to a metal ion. Protons on or near the coordinating atoms will typically experience a downfield shift. By comparing the NMR spectra of the free ligand with that of the metal complex, it is possible to deduce the binding mode of the ligand.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complex and can be used to infer the coordination geometry. The spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The energy and intensity of these bands are dependent on the geometry of the complex and the nature of the ligand field. For example, octahedral and tetrahedral complexes of the same metal ion will exhibit distinct UV-Vis spectra.

The table below summarizes typical spectroscopic data and their interpretation for coordination complexes of related triazole-based ligands.

Spectroscopic Technique Observation Interpretation
IR Spectroscopy Shift in ν(N-H) and ν(C=N) bandsCoordination via amino group and/or triazole nitrogen atoms
Appearance of new bands in the low-frequency regionFormation of Metal-Nitrogen (M-N) and/or Metal-Sulfur (M-S) bonds
¹H NMR Spectroscopy Downfield shift of triazole and thiazole ring protonsCoordination of the heterocyclic rings to the metal center
Broadening of N-H proton signalsInvolvement of the amino group in coordination or hydrogen bonding
UV-Vis Spectroscopy Appearance of d-d transition bandsConfirmation of the presence of a transition metal in a specific oxidation state
Presence of intense charge-transfer bandsLigand-to-metal or metal-to-ligand charge transfer, indicating strong electronic coupling

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

General Biological Activities of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various biological interactions such as hydrogen bonding, dipole-dipole, and van der Waals forces. nih.gov This structural motif is considered a "privileged scaffold" because its derivatives exhibit a vast array of pharmacological activities. nih.govqu.edu.sa The versatility of the 1,2,4-triazole nucleus allows it to serve as a pharmacophore for a multitude of biological targets, leading to a wide spectrum of therapeutic applications. uomustansiriyah.edu.iqbohrium.com

Extensive research has demonstrated that compounds incorporating the 1,2,4-triazole core possess significant biological properties, including antimicrobial (antibacterial, antifungal, antiviral, antitubercular), anti-inflammatory, analgesic, anticonvulsant, anticancer, and antioxidant activities. nih.govqu.edu.samdpi.com The 1,2,4-triazole ring is a key component in several clinically approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole (B105839), the antiviral ribavirin (B1680618), and the antimigraine agent rizatriptan, highlighting its importance in drug design and development. nih.govnih.gov The biological profile of these derivatives can be fine-tuned through structural modifications, where different substituents on the triazole ring modulate their potency and selectivity for specific biological targets. bohrium.comresearchgate.net

**6.2. Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone in the development of new antimicrobial agents, largely due to the urgent need to combat the rise of multidrug-resistant pathogens. nih.govnih.gov Derivatives incorporating this ring system have shown potent activity against a wide range of microorganisms.

Derivatives of 1,2,4-triazole have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net Hybrid molecules, where the 1,2,4-triazole ring is combined with other antibacterial pharmacophores like quinolones, have been particularly effective. nih.govsci-hub.se For instance, clinafloxacin-triazole hybrids have shown high efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com Certain derivatives with 4-toyl and 2,4-difluorophenyl groups were found to be more potent against methicillin-resistant S. aureus (MRSA) than the parent drug, clinafloxacin. mdpi.com Similarly, Schiff bases of 1,2,4-triazole have also exhibited potent antibacterial action, with some compounds showing four-fold greater activity against S. aureus than standard drugs. nih.gov The introduction of specific substituents, such as a bromine atom on a naphthyridinone skeleton linked to the triazole, has been shown to enhance antibacterial activity. nih.gov

Compound Class/DerivativeTarget BacteriaMIC (µg/mL)Reference
Clinafloxacin-Triazole HybridsS. aureus, B. subtilis, E. coli, P. aeruginosa0.25 - 32 nih.gov
Clinafloxacin-Triazole Hybrids (e.g., 14a, 14c)Methicillin-resistant S. aureus (MRSA)0.25 mdpi.com
Ofloxacin-Triazole AnaloguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1 nih.gov
1,2,4-Triazole-Imidazole Hybrids (3b)Gram-positive bacteria0.06 - 0.25 sci-hub.se
1,2,4-Triazole-Imidazole Hybrids (3b)Gram-negative bacteria0.5 - 1 sci-hub.se
Phenylpiperazine-Triazole-Fluoroquinolone HybridsE. coli, P. aeruginosa, S. aureus, B. cereus0.12 - 1.95 nih.gov

The 1,2,4-triazole nucleus is a fundamental component of many clinically used antifungal drugs, known as azole antifungals. nih.govekb.eg These agents have a broad spectrum of activity against various fungal pathogens, including Candida and Aspergillus species. nih.govresearchgate.net Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives to overcome the growing issue of fungal resistance. nih.govnih.gov For example, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.gov Another study on 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety also reported good fungicidal activities against pathogens like Corynespora cassiicola. mdpi.com Structure-activity relationship (SAR) studies have revealed that the presence of specific halogenated or trifluoromethyl groups on the phenyl ring attached to the triazole scaffold can significantly enhance antifungal potency. nih.gov

Compound Class/DerivativeTarget FungiMIC (µg/mL)Reference
1,2,4-Triazole-Thiazolidin-4-one DerivativesCandida albicans200 - 500 ekb.eg
Benzyl Oxyphenyl Isoxazole-Triazoles (6a, 6h, 7c)Fungal Strains<0.008 - 1 ekb.eg
Benzothiazolyl-Triazole Analogues (4a)Candida albicans0.39 ekb.eg
Alkyne-Linked Triazole Derivatives (6b, 6c)Various pathogenic fungi0.0156 - 0.5 nih.gov
1,2,3-Triazole-linked Triazoles (10d, 10k, 10n, 10m, 10o)Aspergillus fumigatus0.125 - 1 nih.gov
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumPotent activity (some superior to ketoconazole) nih.gov

Derivatives of 1,2,4-triazole have emerged as promising candidates for the development of new antitubercular agents, showing specific activity against Mycobacterium tuberculosis and other mycobacterial species. mdpi.comdaneshyari.com The need for new drugs is critical due to the prevalence of drug-resistant tuberculosis strains. nih.govresearchgate.net In one study, fifteen 1,2,4-triazole derivatives were synthesized and evaluated against M. tuberculosis, with MIC values ranging from 2 to 32 µg/mL. nih.gov Compound 4 from this series demonstrated the most potent bactericidal activity with an MIC of 2 µg/mL and a selectivity index greater than 10, indicating low toxicity to mammalian cells. nih.gov Another study synthesized a series of pyridine-1,2,4-triazole derivatives, with compound C4 being the most active against M. tuberculosis H37Ra (MIC = 0.976 μg/mL). mdpi.com Fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as pyrazolo[3',4':4,5]thiazolo[3,2-b] nih.govnih.govnih.gov-triazoles, have also shown significant antimycobacterial activity compared to standard drugs. daneshyari.comresearchgate.net

A primary mechanism of antibacterial action for many 1,2,4-triazole derivatives is the inhibition of DNA gyrase. mdpi.comnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial drugs. nih.govnih.gov This enzyme is a tetramer composed of two GyrA and two GyrB subunits. nih.gov Certain 1,2,4-triazole-quinolone hybrids have been shown to be potent inhibitors of DNA gyrase. mdpi.comresearchgate.net Molecular docking studies suggest that the 1,2,4-triazole moiety can act as a bioisostere for the carboxylic acid group found in quinolones, enabling it to form crucial binding interactions within the DNA-gyrase cleavage complex. mdpi.com Some novel triazole-containing inhibitors have demonstrated potent activity against M. tuberculosis DNA gyrase. nih.gov Another proposed mechanism for antimycobacterial activity involves the inhibition of the KatG enzyme, leading to an accumulation of reactive oxygen species (ROS) that cause oxidative damage and cell death. nih.gov For antifungal agents, the primary mechanism for azoles involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net

Enzyme Inhibition Studies

Beyond their antimicrobial action, 1,2,4-triazole derivatives have been investigated as inhibitors of a wide range of other enzymes, indicating their potential for treating various diseases. researchgate.netisp.edu.pk Studies have shown that these compounds can effectively inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). researchgate.netnih.gov The inhibition of AChE and BChE is a key strategy in the management of Alzheimer's disease, while α-glucosidase inhibitors are used in the treatment of diabetes mellitus. nih.gov

In a study of azinane-triazole derivatives, several compounds were identified as potent multi-target inhibitors. nih.gov For example, specific methyl phenyl-substituted derivatives were found to be the most potent inhibitors of AChE, α-glucosidase, urease, and BChE. nih.gov The structure of the substituent on the triazole ring plays a critical role in the inhibitory activity. For instance, the position and nature of substituents on an attached phenyl ring can dramatically alter the IC50 values against these enzymes. nih.gov The broad enzyme inhibitory potential of the 1,2,4-triazole scaffold underscores its versatility and importance as a core structure in the design of new therapeutic agents. isp.edu.pkresearchgate.net

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
Azinane-Triazole Derivative (12d)Acetylcholinesterase (AChE)0.73 ± 0.54 nih.gov
Azinane-Triazole Derivative (12d)α-Glucosidase36.74 ± 1.24 nih.gov
Azinane-Triazole Derivative (12d)Urease19.35 ± 1.28 nih.gov
Azinane-Triazole Derivative (12m)Butyrylcholinesterase (BChE)0.017 ± 0.53 nih.gov
Azinane-Triazole Derivative (12m)Lipoxygenase (LOX)0.038 ± 0.50 nih.gov

Anti-inflammatory Activity Assessment

The 1,2,4-triazole scaffold is a common feature in compounds designed for anti-inflammatory activity. mdpi.com In vivo studies using carrageenan-induced paw edema in rats are a standard method for assessing this activity.

One study evaluated a series of twenty-five substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govmdpi.comchemrxiv.orgtriazol-6(5H)ones. nih.gov Several of these compounds demonstrated good anti-inflammatory activity, with edema protection ranging up to 67%, which was superior to the reference drug indomethacin (B1671933) (47% protection). nih.gov Another study investigated (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695), a compound containing the 4-amino-1,2,4-triazole (B31798) core. This derivative showed a remarkable 91% inhibition of edema in a lambda carrageenan-induced paw edema model, significantly outperforming the standard drug ibuprofen (B1674241) (82% inhibition). researchgate.netdntb.gov.ua

Table 3: In Vivo Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

Compound Type Specific Derivative Max. Inhibition of Edema (%) Reference Drug Inhibition by Reference (%)
Thiazolo[3,2-b] nih.govmdpi.comchemrxiv.orgtriazole Compound 17 67 Indomethacin 47

Antioxidant Activity Evaluation

Free radicals and oxidative stress are implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a key research area. nih.gov Various 1,2,4-triazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. chemrxiv.orgisres.org

Research on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives demonstrated significant antiradical activity. The parent compound of this series showed an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, an activity level close to that of the standard antioxidant, ascorbic acid. zsmu.edu.ua Another study on 4-amino-1,2,4-triazole-3-thione derivatives also reported notable antioxidant capabilities in both DPPH and Ferric ion reducing antioxidant power (FRAP) assays. uobaghdad.edu.iq

Table 4: Antioxidant Activity of Representative 1,2,4-Triazole Derivatives

Compound Assay Activity
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol DPPH 88.89% inhibition at 10⁻³ M
2-((5-(thiophen-2-ylmethyl)-4-((2-hydroxybenzylidene)amino)-4H-1,2,4-triazol-3-yl)thio)acetic acid DPPH High antiradical effect

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of various substituents. researchgate.net

For Anti-inflammatory Activity: In the series of thiazolo[3,2-b] nih.govmdpi.comchemrxiv.orgtriazoles, substitutions on the benzylidene ring significantly impacted activity. Compounds with electron-donating groups (e.g., -OH, -OCH₃) or certain halogen substitutions at the para-position of the phenyl ring often showed enhanced anti-inflammatory effects. nih.gov

For Antioxidant Activity: The presence of hydroxyl (-OH) groups on phenyl rings attached to the triazole scaffold is known to enhance antioxidant activity, likely due to their hydrogen-donating capabilities. isres.org The conversion of the 4-amino group into a Schiff base can modulate activity; for instance, introducing a 2-hydroxybenzylidene radical maintained a high antiradical effect, while a 4-fluorobenzylidene radical led to a slight decrease. zsmu.edu.ua

For EGFR Inhibition: In studies of related heterocyclic inhibitors, the specific substitution patterns on appended aromatic rings are crucial for fitting into the ATP-binding pocket of the EGFR enzyme and achieving high potency. nih.gov

The core functional groups of the 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole scaffold each play a critical role in its biological potential.

1,2,4-Triazole Ring: This heterocyclic core is a well-established pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, enabling interaction with various biological targets like enzymes and receptors. nih.gov The stability of the triazole ring makes it a reliable scaffold for building more complex molecules. acs.org

Amino Group: The amino group, particularly at the 4-position of the triazole ring (related to the 5-amino position in the subject compound), has been shown to be important for biological activity. Studies on 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol found that the free amino group was crucial for the most pronounced antioxidant activity. zsmu.edu.ua Similarly, a 4-amino-1,2,4-triazole derivative displayed exceptionally strong anti-inflammatory effects. researchgate.net

Thiazole (B1198619) Ring: The thiazole ring is another privileged heterocyclic structure found in numerous pharmacologically active compounds. nih.gov Its presence can enhance lipid solubility and provide additional points of interaction with biological targets. In many fused thiazolo-triazole systems, the thiazole portion is integral to forming the rigid structure required for potent activity. nih.gov

Impact of Electron Density and Steric Hindrance on Biological Activity

The biological activity of this compound and its analogs is significantly influenced by the electronic properties and spatial arrangement of substituents on both the triazole and thiazole rings. Structure-activity relationship (SAR) studies on related heterocyclic systems reveal that modifications altering electron density and introducing steric bulk can modulate the therapeutic efficacy of these compounds.

In many heterocyclic compounds, including thiazole and 1,2,4-triazole derivatives, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly affect their interaction with biological targets. For some series of thiazole derivatives, analogs with electron-donating groups have demonstrated better activity compared to those with electron-withdrawing substituents. science.gov Similarly, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) on 1,2,4-triazole-3-thione derivatives has been shown to enhance antimicrobial and antitumor activities. researchgate.net These groups can increase the electron density of the heterocyclic system, potentially enhancing binding affinity to target enzymes or receptors through mechanisms like hydrogen bonding or improved electrostatic interactions.

Conversely, the strategic placement of electron-withdrawing groups, such as halogens or nitro groups, can also lead to potent biological activity. For instance, in certain quinoxalin-2(1H)-one derivatives bearing a thiazole moiety, the incorporation of multiple halogens or a strong electron-withdrawing group on the phenyl ring of the thiazole was found to dramatically decrease antiviral activity, suggesting that a reduction in electron density can be detrimental. science.gov However, in other series of 1,2,4-triazole-3-thiones, substituents like nitro (-NO₂) or chloro (-Cl) in an aromatic ring were found to affect the ability to bind to biological targets like DNA or enzymes. researchgate.net

The interplay between electronic effects and steric factors is complex and often target-specific. The following table summarizes the general trends observed for substituents on related thiazole and triazole systems.

Substituent PropertyGeneral Impact on Biological Activity of Related Thiazole/Triazole CompoundsPotential RationaleReference
Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃)Often enhances antimicrobial and antitumor activity.Increases electron density of the heterocyclic core, potentially improving interactions with biological targets. researchgate.net
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂)Activity is highly dependent on the specific compound series and biological target. Can either increase or decrease activity.Alters the electronic profile of the molecule, which can affect binding affinity and metabolic stability. science.govresearchgate.net
Steric BulkThe effect is target-dependent. Can enhance activity by fitting into specific pockets or decrease activity due to steric clashes.Influences the overall shape and conformation of the molecule, affecting its ability to bind to the active site of a target. nih.gov
Positional Isomerism (e.g., para- vs. meta-substitution)Can significantly impact activity, with certain positions being more favorable for interaction with the target.Determines the spatial orientation of the substituent relative to the core structure and its accessibility for binding. nih.gov

Correlation between Tautomeric Forms and Biological Activity

Studies on 3,5-disubstituted 1,2,4-triazoles have shown that the location of the ring proton is influenced by the electronic effects of the substituents at positions 3 and 5. The predominant tautomer is often the one where the proton is located on the nitrogen atom closer to the more electron-releasing substituent. clockss.org In the case of this compound, the amino group at position 5 is a strong electron-donating group, which would influence the tautomeric equilibrium.

The different tautomers of a molecule can be considered as distinct chemical entities with unique physicochemical properties. This can lead to different binding affinities for a biological target. For a drug molecule to be effective, it must adopt a specific conformation and present a particular set of functional groups to its receptor. The tautomeric state of the triazole ring can alter the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a critical aspect of drug-receptor interactions.

The biological environment itself can also influence the tautomeric equilibrium. The pH, polarity, and specific amino acid residues in the active site of an enzyme or receptor can stabilize one tautomeric form over another. Therefore, understanding the tautomeric behavior of this compound is essential for elucidating its mechanism of action and for the rational design of more potent analogs.

The potential tautomeric forms of this compound are depicted below, highlighting the different protonation states of the triazole ring.

Tautomeric FormDescriptionPotential Impact on Biological ActivityReference
1H-tautomerProton is on the N1 nitrogen of the triazole ring.Presents a specific hydrogen bonding pattern which may be favorable for binding to certain biological targets. researchgate.netclockss.org
2H-tautomerProton is on the N2 nitrogen of the triazole ring.Alters the geometry and electronic distribution of the molecule, potentially leading to different receptor interactions compared to the 1H-tautomer. researchgate.netclockss.org
4H-tautomerProton is on the N4 nitrogen of the triazole ring.This tautomer would also have a unique set of physicochemical properties that could influence its biological activity. researchgate.netclockss.org

The equilibrium between these tautomers is dynamic and can be influenced by both the intrinsic electronic nature of the substituents and the external environment. The biological activity observed for this compound is likely a result of the properties of the most stable tautomer or a combination of the activities of the different tautomers present at the target site.

Advanced Applications and Future Research Directions

Potential in Agricultural Chemistry

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in agricultural chemistry, forming the core of numerous successful fungicides and herbicides. Similarly, amino acid fragments are increasingly incorporated into agrochemical design to enhance bioactivity and modify physicochemical properties. mdpi.com The integration of an amino group and a thiazole (B1198619) ring into the 1,2,4-triazole scaffold, as seen in 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole, suggests significant potential for developing a new generation of agrochemicals.

Derivatives of this compound could be explored for several applications:

Fungicides and Herbicides: The triazole moiety is known to inhibit key fungal enzymes, and the thiazole ring is also present in various bioactive compounds. The combined structure could lead to broad-spectrum or targeted fungicidal and herbicidal agents. chemimpex.com

Plant Growth Regulators: Certain triazole derivatives have been shown to enhance crop yields and improve plant resistance to environmental stressors. chemimpex.com Research into derivatives of this compound could yield novel compounds that bolster plant health and productivity.

Anti-Oomycete Agents: By applying active substructure splicing strategies, where known active fragments are combined, novel derivatives could be designed. For instance, combining the triazole core with carboxamide fragments has yielded compounds with outstanding activity against pathogens like Phytophthora capsici. mdpi.com

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound is rich with features conducive to forming complex, ordered structures through non-covalent interactions. This makes it a prime candidate for research in supramolecular chemistry and molecular self-assembly. The key features facilitating these interactions are the multiple nitrogen atoms in both the triazole and thiazole rings and the hydrogen-donating amino group.

These groups can participate in extensive networks of relatively strong N—H⋯N hydrogen bonds, which can direct the crystal packing and formation of higher-order structures. nih.gov For example, related amino-triazole molecules have been shown to form supramolecular zigzag chains and layered planes through specific hydrogen bonding motifs. nih.gov Furthermore, the planar aromatic rings (thiazole and triazole) can engage in π-π stacking interactions, which work cooperatively with hydrogen bonds to guide the self-assembly process. nih.gov This could lead to the formation of novel supramolecular materials like microfibers, gels, or liquid crystals with potential applications in materials science and nanotechnology. nih.gov

Materials Science Applications (e.g., Luminescent Materials, Coordination Polymers)

In materials science, this compound serves as a versatile multitopic ligand for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole and thiazole rings can effectively coordinate with various metal ions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

The resulting materials exhibit potential for a range of applications, particularly in luminescence. mdpi.com The luminescence of these CPs and MOFs can originate from the ligand itself, the metal center, or a combination of both through ligand-to-metal charge transfer. mdpi.comresearchgate.net The specific properties of these materials can be tuned by selecting different metal ions and auxiliary ligands. mdpi.com

For instance, coordination polymers incorporating thiazole and triazole ligands with metal ions like Zn(II) and Cd(II) have been shown to exhibit intense blue fluorescent emissions. mdpi.compku.edu.cn These luminescent materials are being investigated for use in chemical sensors, where the adsorption of specific analytes into the porous framework of a MOF can cause a detectable change in its luminescent properties. mdpi.com

Table 1: Examples of Luminescent Coordination Polymers with Related Ligands
Ligand TypeMetal IonResulting StructureLuminescent PropertiesPotential Application
(Thiazolyl)benzoic acidZn(II)1D Coordination PolymerNot specifiedFramework construction
2,5-bis(4-pyridyl)-1,3,4-thiadiazoleCd(II)2D PolymerIntense blue emission (~465 nm)Luminescent materials
3-Amino-1,2,4-triazoleZn(II)2D Layered StructureLuminescentLuminescent materials
Tetrakis(1,2,4-triazol-ylmethyl)resorcin sigmaaldrich.comareneZn(II)1D ChainIntense emissionLuminescent sensor for Fe³⁺

Development of Hybrid Molecules for Multitarget Therapeutic Approaches

The strategy of creating hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a promising approach in modern drug discovery. ijpca.org This can lead to compounds with improved efficacy, novel mechanisms of action, or the ability to address multiple biological targets simultaneously. This compound is an excellent scaffold for this purpose, as both the 1,2,4-triazole and thiazole rings are "privileged structures" found in a wide range of medicinally active compounds. bohrium.comnih.gov

By linking this core structure to other bioactive molecules, researchers can design novel hybrids targeting various diseases. For example, triazole derivatives have shown promise as anticancer, antifungal, antibacterial, and antiviral agents. ijpca.org Fusing the thiazolo[3,2-b] nih.govmdpi.comsigmaaldrich.comtriazole scaffold with other moieties has yielded compounds with excellent anticancer properties against various cell lines. nih.gov The development of such hybrids could lead to more effective treatments by overcoming drug resistance or by modulating multiple pathways involved in a disease's progression. bohrium.com

Computational Design for Targeted Research

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new molecules with desired properties. For a compound like this compound, computational methods can be applied in several key areas to guide future research:

Rational Drug Design: Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active sites of specific enzymes or receptors. ijpca.org This allows for the in-silico screening of large virtual libraries of potential hybrid molecules, identifying the most promising candidates for synthesis and biological testing.

Materials Science Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the electronic structure, coordination behavior, and photophysical properties (e.g., absorption and emission spectra) of potential coordination polymers and MOFs before they are synthesized. This can guide the selection of metal ions and reaction conditions to create materials with targeted luminescent or sensory properties.

QSAR (Quantitative Structure-Activity Relationship) Studies: By analyzing a series of synthesized derivatives and their measured biological activities, QSAR models can be developed. These models identify the key molecular features that correlate with high activity, providing a roadmap for designing next-generation compounds with enhanced performance, whether for therapeutic or agricultural applications.

By leveraging these computational approaches, research on this compound can proceed more efficiently, with a higher probability of discovering novel and impactful applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation or alkylation reactions. For example, 5-amino-triazole derivatives can be prepared by refluxing precursors like 3,5-di(amino)-1,2,4-triazole with thiazole-containing reagents in ethanol or propan-2-ol under acidic catalysis (e.g., glacial acetic acid). Optimization involves adjusting molar ratios, solvent polarity, and reaction time (e.g., 2–4 hours for cyclization) .
  • Key Parameters :

ParameterOptimal Range
SolventEthanol, propan-2-ol
Temperature80–100°C (reflux)
CatalystGlacial acetic acid (5–10 drops)
Reaction Time2–4 hours

Q. How is the crystal structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELXL . Key parameters include monoclinic symmetry (space group P2₁/n), lattice constants (a = 13.765 Å, b = 5.938 Å, c = 16.635 Å), and intermolecular interactions (e.g., π-π stacking distances of 3.6–3.8 Å). Hydrogen bonding networks are analyzed using software like Mercury .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology : Common assays include:

  • Enzyme Inhibition : COX-2 inhibition studies using fluorescence polarization or ELISA .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodology :

  • Structural Variants : Compare substituent effects (e.g., thiophene vs. pyridyl groups alter π-π interactions and solubility) .
  • Statistical Analysis : Apply error analysis (e.g., χ² tests for crystallographic data ) or multivariate regression to isolate variables (e.g., purity, assay protocols).
  • Reproducibility : Validate results using orthogonal techniques (e.g., NMR vs. HPLC purity checks) .

Q. What computational approaches are used to study its interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to COX-2 or bacterial enzymes, focusing on triazole-thiazole pharmacophores .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Study stability in aqueous vs. lipid membranes using GROMACS .

Q. What are the challenges in quantifying trace impurities during synthesis?

  • Methodology :

  • Analytical Techniques :
TechniqueApplication
HPLC-MSDetect alkylation byproducts (e.g., bromoalkane residues)
ICP-OESQuantify metal catalysts (e.g., Mn²⁺ from Mn(OAc)₂)
  • Purification : Gradient recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Why do reported melting points vary for derivatives of this compound?

  • Root Cause : Polymorphism or solvent inclusion (e.g., hydrates vs. anhydrous forms). For example, 1-(4-methoxy-phenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole melts at 128°C, while nitro-substituted analogs show higher melting points (180°C) due to enhanced crystallinity .
  • Resolution : Perform DSC/TGA to confirm thermal stability and PXRD to identify polymorphs .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Strategy :

  • Catalyst Screening : Test ionic liquids (e.g., [BMI]Br) to enhance cyclization rates .
  • Flow Chemistry : Improve heat/mass transfer using microreactors for exothermic steps (e.g., bromoalkane additions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.